molecular formula C8H7BrF2O B2520266 3,6-Difluoro-2-methoxybenzyl bromide CAS No. 1261645-28-6

3,6-Difluoro-2-methoxybenzyl bromide

Cat. No.: B2520266
CAS No.: 1261645-28-6
M. Wt: 237.044
InChI Key: BTWUUMHXFOAYEH-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxybenzyl bromide: is an organic compound with the molecular formula C8H7BrF2O It is characterized by the presence of two fluorine atoms, a methoxy group, and a bromomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-methoxybenzyl bromide typically involves the bromination of 3,6-difluoro-2-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-methoxybenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

3,6-Difluoro-2-methoxybenzyl bromide has several applications in scientific research:

Comparison with Similar Compounds

  • 3,5-Difluoro-2-methoxybenzyl bromide
  • 3,5-Difluoro-4-methoxybenzyl bromide
  • 2,3-Difluoro-6-methoxybenzyl bromide

Comparison: 3,6-Difluoro-2-methoxybenzyl bromide is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This arrangement can lead to different reactivity and properties compared to its analogs. For example, the position of the substituents can influence the compound’s ability to undergo nucleophilic substitution or its stability under various reaction conditions .

Properties

IUPAC Name

2-(bromomethyl)-1,4-difluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)6(10)2-3-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUUMHXFOAYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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